

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride CAS number 1214366-31-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1403681

[Get Quote](#)

An In-depth Technical Guide to **(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride** (CAS 1214366-31-0)

Introduction

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride, identified by the CAS number 1214366-31-0, is a substituted benzylamine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry.^[1] The strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique physicochemical properties to the molecule, making it a valuable intermediate for creating more complex, high-value compounds, particularly in the realm of pharmaceutical development.^[2]

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design, known to enhance metabolic stability, binding affinity, and bioavailability.^{[3][4][5]} This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, characterization, applications, and safe handling of this important chemical intermediate.

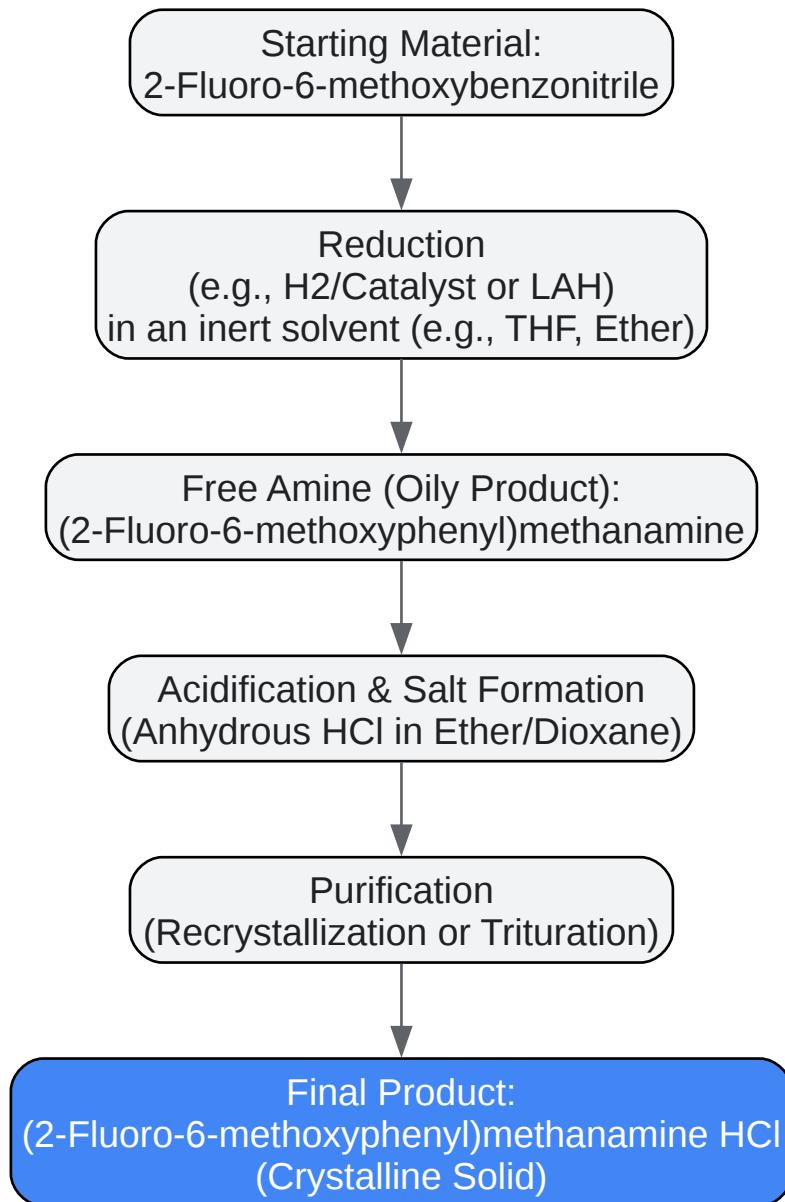
Physicochemical Properties

The fundamental properties of **(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride** are summarized below. These characteristics are essential for its handling, reaction setup, and

analytical identification.

Property	Value	Source(s)
CAS Number	1214366-31-0	[1] [6] [7] [8]
Molecular Formula	C ₈ H ₁₁ ClFNO	[6] [8] [9]
Molecular Weight	191.63 g/mol	[6] [9]
Appearance	Off-white to light yellow powder/solid	[1]
Purity	Typically ≥97%	[1] [6]
Storage	Store locked up in a well-ventilated place. Keep container tightly closed.	[9]
Solubility	Not available	[9]
Melting Point	Not available	[9]
Boiling Point	Not available	[9]

Synthesis and Purification


The synthesis of **(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride** is most efficiently achieved through the chemical reduction of the corresponding benzonitrile precursor, 2-Fluoro-6-methoxybenzonitrile. This nitrile is a commercially available starting material, making this synthetic route direct and scalable.[\[10\]](#)[\[11\]](#)

Causality of Experimental Choices:

- Starting Material: 2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7) is selected due to its structural similarity to the target molecule. The nitrile group (C≡N) is an excellent precursor to a primary amine (CH₂NH₂) via reduction.[\[10\]](#)[\[11\]](#)
- Reaction: Catalytic hydrogenation or reduction with a metal hydride (e.g., Lithium Aluminum Hydride, LAH) are standard, high-yielding methods for converting nitriles to primary amines. These methods are well-documented and reliable.

- Salt Formation: The final product is isolated as a hydrochloride salt. This is a deliberate choice to enhance the compound's stability, crystallinity, and ease of handling compared to the free amine, which may be an oil and more susceptible to degradation. Treatment with hydrochloric acid (HCl) protonates the basic amine group, forming the stable salt.

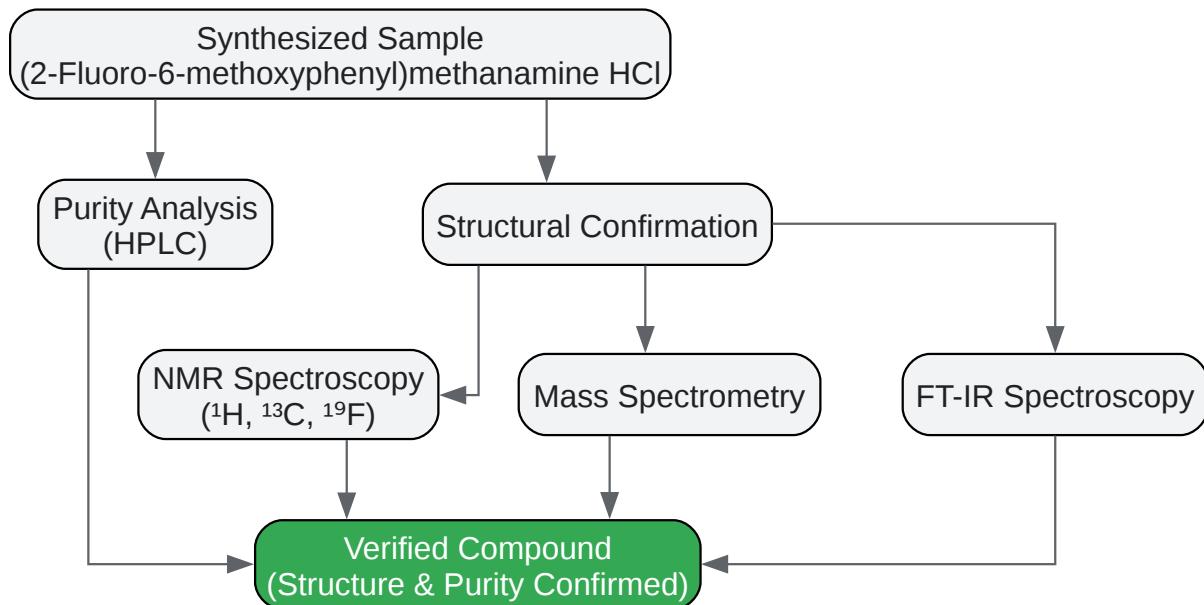
Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from benzonitrile to the final hydrochloride salt.

Detailed Experimental Protocol

- Reduction of 2-Fluoro-6-methoxybenzonitrile:
 - In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent such as Tetrahydrofuran (THF).
 - Cool the suspension to 0°C using an ice bath.
 - Dissolve 2-Fluoro-6-methoxybenzonitrile in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
- Work-up and Isolation of the Free Amine:
 - Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LAH and precipitating aluminum salts.
 - Filter the resulting slurry and wash the solid residue with THF or another suitable solvent like ethyl acetate.
 - Combine the organic filtrates and concentrate under reduced pressure to yield the crude (2-Fluoro-6-methoxyphenyl)methanamine, typically as an oil.
- Formation of the Hydrochloride Salt:
 - Dissolve the crude amine in a minimal amount of an anhydrous solvent like diethyl ether or ethyl acetate.
 - Slowly add a solution of anhydrous HCl in ether or dioxane.
 - The hydrochloride salt will precipitate out of the solution as a solid.
- Purification:


- Collect the solid product by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any non-polar impurities.
- If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
- Dry the final product under a vacuum to yield **(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride** as a crystalline solid.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they serve as a self-validating system.

Technique	Expected Results
¹ H NMR	Signals corresponding to aromatic protons (multiplets), the benzylic methylene protons (-CH ₂ -), the amine protons (-NH ₃ ⁺ , broad singlet), and the methoxy protons (-OCH ₃ , singlet).
¹³ C NMR	Distinct signals for each unique carbon atom, including the aromatic carbons (with C-F coupling), the benzylic carbon, and the methoxy carbon.
¹⁹ F NMR	A single resonance corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)	The mass spectrum should show the molecular ion peak for the free amine [M+H] ⁺ .
FT-IR Spectroscopy	Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-F stretching.
Purity (HPLC)	A single major peak indicating high purity (e.g., >97%).

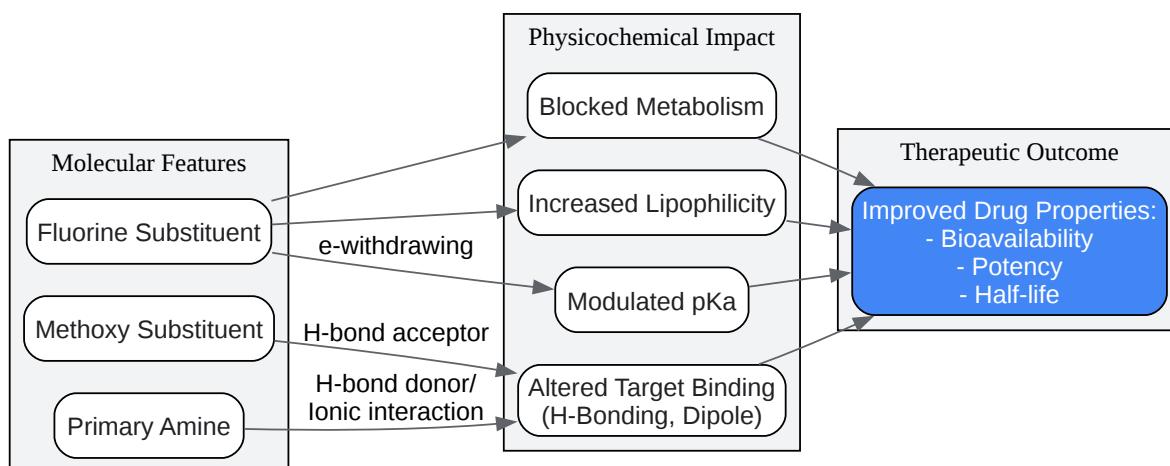
Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A standard workflow for the analytical validation of a synthesized compound.

Applications in Medicinal Chemistry and Drug Design

This compound is primarily utilized as a versatile building block for constructing more elaborate molecules. The 2-fluoro-6-methoxy substitution pattern provides a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the properties of a drug candidate.


The Role of Fluorine and Methoxy Substituents:

- Fluorine Atom: As the most electronegative element, fluorine can significantly alter a molecule's properties. It can lower the pKa of nearby functional groups, form strong hydrogen bonds, and block sites of metabolic attack, thereby increasing a drug's half-life.^[3] ^[4]^[12] Its small size means it can often replace a hydrogen atom without adding significant steric bulk.^[4]
- Methoxy Group: The electron-donating methoxy group can modulate the electronics of the aromatic ring. It can also serve as a hydrogen bond acceptor, influencing how the molecule

interacts with biological targets like enzymes and receptors.

The combination of these two groups creates a scaffold that can be used to synthesize a variety of potential therapeutics, including selective serotonin receptor agonists and other CNS-active agents.[3]

Structure-Property Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Impact of key functional groups on the molecule's drug-like properties.

Safety and Handling

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.[9]

GHS Hazard Information:

Hazard Type	GHS Classification	Hazard Statement
Acute Toxicity	Harmful if swallowed	H302
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
Respiratory Irritation	May cause respiratory irritation	H335

Source:[9]

Safe Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9][13] Ensure that eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9][13]
 - Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[9][13]
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[13]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

First Aid Measures:

- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]
- Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Fluoro-6-Methoxyphenyl)Methanamine hydrochloride, CasNo.1214366-31-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CAS 1214366-31-0 | 4633-7-06 | MDL MFCD12546099 | (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. 1214366-31-0|(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. aksci.com [aksci.com]
- 10. 2-氟-6-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Fluoro-6-methoxybenzonitrile 98 94088-46-7 [sigmaaldrich.com]

- 12. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects
- PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride CAS number 1214366-31-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1403681#2-fluoro-6-methoxyphenyl-methanamine-hydrochloride-cas-number-1214366-31-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com